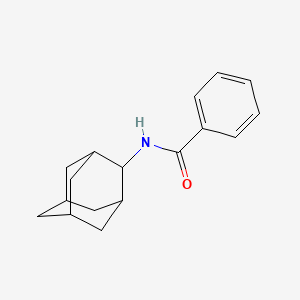

N-(2-adamantyl)benzamide

説明

Structure

3D Structure

特性

分子式 |

C17H21NO |

|---|---|

分子量 |

255.35 g/mol |

IUPAC名 |

N-(2-adamantyl)benzamide |

InChI |

InChI=1S/C17H21NO/c19-17(13-4-2-1-3-5-13)18-16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2,(H,18,19) |

InChIキー |

AUEWTJXOBFEOML-UHFFFAOYSA-N |

正規SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4 |

製品の起源 |

United States |

Synthetic Strategies and Methodologies for N 2 Adamantyl Benzamide and Its Analogues

Conventional Synthetic Approaches

Traditional methods for constructing N-(2-adamantyl)benzamide and its analogues rely on well-established reactions in organic chemistry, primarily focusing on the formation of the robust amide bond and the strategic introduction of the adamantane (B196018) scaffold.

The most direct and common method for synthesizing this compound is the acylation of 2-aminoadamantane (B82074) with a benzoic acid derivative. This approach is a cornerstone of organic synthesis, where an amine is coupled with a carboxylic acid or its activated form to create the amide linkage. researchgate.net A variety of activating agents and coupling reagents can be employed to facilitate this transformation, overcoming the need for harsh conditions and improving yields. researchgate.net

Commonly used protocols involve the activation of benzoic acid using reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). nih.gov Another effective method utilizes N,N'-carbonyldiimidazole (CDI) to form a highly reactive acylimidazole intermediate, which then readily reacts with the amine. google.com The choice of solvent and base, for instance, N,N-diisopropylethylamine (DIPEA), is also critical for optimizing reaction conditions. nih.gov

| Coupling Reagent/System | Description | Typical Conditions |

|---|---|---|

| EDC/HOBt | A carbodiimide-based system that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization. nih.gov | Organic solvent (e.g., DMF, DCM), room temperature, presence of a non-nucleophilic base (e.g., DIPEA). nih.gov |

| CDI | N,N'-Carbonyldiimidazole forms a reactive acylimidazole intermediate that subsequently reacts with the amine. google.com | Anhydrous solvent (e.g., THF, DMF), room temperature. google.com |

| Acyl Halides | Conversion of the carboxylic acid to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with the amine. researchgate.net | Often requires a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. researchgate.net |

An alternative to direct amidation is the Ritter reaction, which constructs the N-acyl adamantane skeleton from different starting materials. In this reaction, an adamantane precursor capable of forming a stable carbocation, such as 2-adamantanol (B149831), reacts with a nitrile, like benzonitrile, in the presence of a strong acid. The resulting nitrilium ion intermediate is then hydrolyzed to yield the corresponding N-adamantyl amide.

The Ritter reaction has been effectively used for the synthesis of N-(adamantan-1-yl)amides from adamantanol-1 and various nitriles. google.com For instance, the reaction of adamantanol-1 with benzonitrile, catalyzed by acids or metal catalysts like Ca(OTf)₂, can produce N-(adamantan-1-yl)benzamide in high yields (90%). google.com Mechanochemical methods, where reactants are mixed in a ball mill, have also been successfully applied, yielding the product in 85% yield after just 30 minutes at room temperature. google.com These principles are directly applicable to the 2-substituted isomer, using 2-adamantanol as the starting precursor.

| Adamantane Precursor | Nitrile | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Adamantan-1-ol | Benzonitrile | Ca(OTf)₂, Bu₄NHF₆, H₂O, 140 °C | 90% | google.com |

| Adamantan-1-ol | Benzonitrile | H₂SO₄, Ball mill, 30 min, 30 Hz | 85% | google.com |

| Adamantane | Benzonitrile | Not specified | 85% | researchgate.net |

| Adamantan-1-ol | Benzonitrile | Ionic liquid [BMIM-SO₃H][OTf], 25-75 °C | 74% | google.com |

Advanced and Streamlined Synthetic Methodologies

To improve efficiency, safety, and scalability, modern synthetic chemistry has moved towards advanced methodologies. Flow chemistry and microwave-assisted synthesis represent two such powerful techniques that have been applied to the production of benzamide derivatives.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous intermediates, and potential for automation and scalability. acs.orgacs.org

The synthesis of benzamide derivatives is well-suited to flow chemistry. acs.org For example, amide bond formation can be achieved by pumping a stream of an activated carboxylic acid and an amine through a heated reactor coil, often resulting in higher yields and significantly reduced reaction times compared to batch methods. acs.org Furthermore, multi-step syntheses can be "telescoped" into a single continuous sequence, minimizing manual handling and purification steps. acs.org Chemoenzymatic processes have also been successfully adapted to flow setups, where an immobilized enzyme can be used in a packed-bed reactor for continuous production over extended periods, demonstrating excellent stability. d-nb.info This approach could be envisioned for the synthesis of this compound, offering a highly efficient and sustainable manufacturing route.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. By using microwave irradiation to rapidly and efficiently heat the reaction mixture, this technique can dramatically reduce reaction times from hours to minutes and often leads to improved product yields and purity. researchgate.netrsc.org

The synthesis of adamantane-benzamide conjugates has been shown to benefit significantly from microwave irradiation. researchgate.net In one study, the synthesis of an N-(adamantan-1-yl)benzamide derivative via conventional heating required reflux conditions for an extended period. researchgate.net In contrast, the microwave-assisted method achieved higher yields in a fraction of the time (e.g., 30 minutes). researchgate.net This acceleration is particularly beneficial for the formation of amide bonds, which can sometimes be sluggish, especially with sterically hindered amines like 2-aminoadamantane. researchgate.netulb.ac.be The use of microwave assistance successfully suppressed competing elimination reactions in the synthesis of other N-benzylamide conjugates. nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating (Reflux) | 2 hours | Lower Yields (Specific % not provided) |

| Microwave Irradiation (100 °C, 150 W) | 30 minutes | Improved Yields (e.g., 68-82%) |

Chemoenzymatic Synthetic Routes for Functionalized Derivatives

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of organic chemistry to produce complex molecules with high selectivity. Enzymes can perform specific transformations on complex substrates under mild conditions, often avoiding the need for cumbersome protection and deprotection steps. nih.govnih.gov

A notable application in this area is the selective functionalization of the adamantane core in N-(2-adamantyl)-benzamide derivatives. Researchers have successfully used cytochrome P450 enzymes to hydroxylate the adamantane skeleton of an N-(2-adamantyl)-benzamide derivative with high regioselectivity. google.com Specifically, the enzyme CYP109B1 and its mutants were able to introduce a hydroxyl group at the C-5 position to produce N-(5-hydroxy-2-adamantyl)-benzamide. google.com This reaction yields the anti-isomer exclusively, which is a significant advantage for producing specific stereoisomers for further use. google.com This method provides a powerful and sustainable route to functionalized adamantane derivatives that would be challenging to achieve through purely chemical means. google.com The development of robust chemoenzymatic strategies, including those that use immobilized enzymes in flow reactors, allows for the scalable synthesis of a wide variety of functionalized molecules. d-nb.infonih.gov

Cytochrome P450-Mediated Hydroxylation of the Adamantane Moiety

The introduction of hydroxyl groups onto the rigid and sterically hindered adamantane core of this compound presents a significant challenge for traditional chemical synthesis. Biocatalysis, particularly utilizing cytochrome P450 (CYP) enzymes, has emerged as a powerful strategy to achieve this transformation with high efficiency and selectivity. These enzymes are monooxygenases that can catalyze the oxidation of a wide array of organic molecules, including the functionalization of unactivated C-H bonds. mdpi.com

Research has demonstrated that cytochrome P450 enzymes can effectively hydroxylate the adamantane moiety of this compound derivatives. google.com A key enzyme identified for this purpose is CYP109B1. google.com This enzyme has been successfully employed to convert N-(2-adamantyl)-benzamide into its hydroxylated counterpart, specifically N-(5-hydroxy-2-adamantyl)-benzamide. google.com The process leverages the inherent catalytic activity of the P450 enzyme, which, in the presence of a suitable reducing system to supply electrons, activates molecular oxygen to perform the hydroxylation reaction. google.compurdue.edu

The utility of cytochrome P450 in this context is highlighted by its ability to overcome the high bond dissociation energy of adamantyl C-H bonds, a task that often requires harsh reagents and conditions in conventional chemistry. The enzymatic approach offers a milder and more environmentally benign alternative. Furthermore, the modification of the amine group in aminoadamantanes to an amide, as in this compound, has been shown to be a crucial factor for enabling efficient and selective biocatalytic oxidation of the adamantane framework. scispace.com

Regioselective and Stereoselective Production of Hydroxylated this compound Analogues

A significant advantage of employing cytochrome P450 enzymes is their remarkable ability to control the regioselectivity and stereoselectivity of hydroxylation reactions. This is particularly valuable in the case of the adamantane cage, which possesses multiple tertiary and secondary carbon atoms that are potential sites for oxidation.

Studies have shown that the enzymatic hydroxylation of N-(2-adamantyl)-benzamide derivatives can be highly regioselective. Specifically, the use of CYP109B1 has been shown to preferentially hydroxylate the C5 position of the adamantane ring to produce N-(5-hydroxy-2-adamantyl)-benzamide. google.com This high degree of regioselectivity is attributed to the specific orientation of the substrate within the enzyme's active site, which is influenced by interactions between the substrate and amino acid residues of the protein. adelaide.edu.aunih.gov The benzamide group in this case acts as a directing group, guiding the adamantane moiety into a position that favors hydroxylation at a distal, electronically activated tertiary carbon. scispace.comacs.org

Further research into the biocatalytic oxidation of related adamantyl amides, such as N-(1-adamantyl)acetamide using CYP101B1, has reinforced the concept of amide-directed regioselectivity. scispace.com In these cases, oxidation is favored at the trans-4-hydroxy position, demonstrating that the nature of the amide and the specific P450 enzyme used can fine-tune the site of hydroxylation. scispace.com

To enhance the production and selectivity of these hydroxylated analogues, protein engineering techniques have been applied. Mutants of the wild-type CYP109B1 enzyme have been developed that exhibit increased productivity for N-(5-hydroxy-2-adamantyl)-benzamide derivatives. google.com By altering the amino acid sequence of the enzyme, it is possible to modify the active site geometry and electronic environment, thereby improving catalytic efficiency and regioselectivity. google.comnih.gov This approach of combining substrate engineering with protein engineering offers a powerful toolkit for the controlled synthesis of specific hydroxylated this compound analogues that would be difficult to access through other means.

Below is a table summarizing the enzymatic hydroxylation of an this compound derivative:

| Enzyme | Substrate | Major Product | Reference |

| CYP109B1 | N-(2-adamantyl)-benzamide derivative | N-(5-hydroxy-2-adamantyl)-benzamide derivative | google.com |

| CYP101B1 | N-(1-adamantyl)acetamide | 4-hydroxy-N-(1-adamantyl)acetamide | scispace.com |

Advanced Spectroscopic and Structural Characterization in N 2 Adamantyl Benzamide Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of adamantane-containing benzamides.

¹H NMR spectroscopy provides precise information about the chemical environment of protons in the molecule. For instance, in N-(1-adamantylcarbamothioyl)-2-(phenoxymethyl)-benzamide, the protons of the adamantane (B196018) cage appear as distinct signals, typically in the upfield region of the spectrum. farmaciajournal.com The six protons at positions 18, 19, and 20 resonate as a singlet at 2.18 ppm, while the three protons at positions 21, 22, and 23 appear as a singlet at 2.06 ppm. farmaciajournal.com The remaining six protons at positions 24, 25, and 26 also present as a singlet at 1.63 ppm. farmaciajournal.com The amide protons (NH) are typically observed as deuterable singlets at lower fields, for example, at 11.20 ppm and 10.77 ppm. farmaciajournal.com The aromatic protons of the benzamide (B126) and phenoxymethyl (B101242) groups resonate in the downfield region, between 6.95 and 7.56 ppm, with their multiplicity and coupling constants providing details about their substitution pattern. farmaciajournal.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In N-(1-adamantylcarbamothioyl)-2-(phenoxymethyl)-benzamide, the adamantane carbons show four distinct signals corresponding to different carbon environments within the cage: 54.10 ppm (C-17), 39.70 ppm (C-18, C-19, C-20), 35.79 ppm (C-24, C-25, C-26), and 28.80 ppm (C-21, C-22, C-23). farmaciajournal.com The carbonyl carbon (C=O) of the benzamide group and the thiocarbonyl carbon (C=S) of the thiourea (B124793) linkage are readily identified by their characteristic downfield shifts, appearing at 170.31 ppm and 179.75 ppm, respectively. farmaciajournal.com The aromatic carbons and the methylene (B1212753) carbon of the -CH₂-O- group also show distinct resonances that aid in the complete structural assignment. farmaciajournal.com In cases where fluorine is incorporated, for example in fluorinated adamantanyl benzamide bioisosteres, ¹⁹F NMR becomes a powerful tool for confirming the position and number of fluorine atoms on the adamantane scaffold. acs.org

The following table summarizes representative NMR data for an N-(1-adamantylcarbamothioyl)benzamide derivative:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| NH (deuterable) | 11.20 (s, 1H), 10.77 (s, 1H) | - |

| Aromatic-H | 7.56 - 6.95 (m) | 156.25, 136.27, 129.67, 128.54, 128.45, 127.78, 127.54, 128.65, 114.72 |

| -CH₂-O- | 5.23 (s, 2H) | 67.57 |

| Adamantane-H | 2.18 (s, 6H), 2.06 (s, 3H), 1.63 (s, 6H) | 54.10, 39.70, 35.79, 28.80 |

| C=O | - | 170.31 |

| C=S | - | 179.75 |

| Data sourced from a study on N-(1-adamantylcarbamothioyl)-2-(phenoxymethyl)-benzamide. farmaciajournal.com |

Vibrational (FT-IR) and Mass Spectrometry for Molecular Identification and Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are fundamental techniques for the identification and functional group analysis of N-(2-adamantyl)benzamide and its derivatives.

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. In N-(1-adamantylcarbamothioyl)benzamide derivatives, the FT-IR spectra typically show strong absorption bands corresponding to the N-H stretching vibrations in the range of 3188-3324 cm⁻¹. farmaciajournal.com The C=O stretching vibration of the benzamide group is observed as a strong band around 1662 cm⁻¹, while the C=S stretching vibration appears in the region of 1148 cm⁻¹. farmaciajournal.com The characteristic C-H stretching vibrations of the adamantane cage are observed as strong bands around 2850-2961 cm⁻¹. farmaciajournal.com Aromatic C-H and C=C stretching vibrations also give rise to distinct bands in the fingerprint region.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For benzamide itself, the molecular ion peak (M+) is observed at m/z 121. rsc.org For this compound, the molecular formula is C₁₇H₂₁NO, and its predicted monoisotopic mass is 255.16231 Da. uni.lu High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula, further confirming the identity of the synthesized compounds.

The table below presents typical FT-IR absorption bands for a representative N-(1-adamantylcarbamothioyl)benzamide derivative. farmaciajournal.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretch | 3324, 3188 |

| C-H stretch (adamantane) | 2961, 2895, 2850 |

| C=O stretch (amide) | 1662 |

| C=C stretch (aromatic) | 1606 |

| N-H bend | 1546 |

| C=S stretch | 1148 |

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is a powerful technique that provides a definitive three-dimensional structure of a molecule in the solid state. carleton.edu This method allows for the precise determination of molecular conformations, intermolecular interactions, and detailed geometric parameters.

The crystal packing of this compound derivatives is governed by a variety of intermolecular interactions. Hydrogen bonding plays a crucial role in the formation of supramolecular architectures. For instance, in N-(2-hydroxyethyl)-N-(tricyclo[3.3.1.1³,⁷]dec-2-yl)benzamide, intermolecular O-H···O hydrogen bonds lead to the formation of an interdigitated layered structure with distinct hydrophilic and hydrophobic regions. nih.gov In other derivatives, N-H···S and N-H···O hydrogen bonds are responsible for the formation of dimeric motifs. mdpi.comresearchgate.net Weak C-H···π interactions between the adamantane C-H groups and the aromatic ring of the benzamide moiety also contribute to the stability of the crystal packing. researchgate.netmdpi.com Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts. mdpi.comresearchgate.netinflibnet.ac.in

Single-crystal X-ray diffraction provides precise measurements of intramolecular bond lengths and angles. In the adamantane skeleton of N-(2-hydroxyethyl)-N-(tricyclo[3.3.1.1³,⁷]dec-2-yl)benzamide, the C-C bond lengths were found to range from 1.5230(15) Å to 1.5329(16) Å, which are slightly shorter than the typical C-C single bond length of 1.54 Å. nih.gov The bond lengths within the benzamide moiety are also determined with high precision, providing insights into the electronic distribution within the molecule. For example, the C-N bond length of the amide can indicate the degree of double bond character.

The following table provides representative crystallographic data for an adamantane derivative, N-(2-hydroxyethyl)-N-(tricyclo[3.3.1.1³,⁷]dec-2-yl)benzamide. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.4248 (3) |

| b (Å) | 16.0902 (4) |

| c (Å) | 8.7211 (2) |

| β (°) | 107.9030 (10) |

| Volume (ų) | 1525.55 (7) |

| Z | 4 |

Computational and Theoretical Investigations of N 2 Adamantyl Benzamide Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Specific molecular docking studies predicting the binding affinities and interaction modes of N-(2-adamantyl)benzamide with biological targets are not available in the current body of scientific literature. While research on related compounds like N-(1-adamantyl)benzamides has utilized molecular docking to explore interactions with the CB2 cannabinoid receptor and FAAH enzyme, this data is not transferable to the 2-adamantyl isomer due to conformational differences. acs.orgnih.gov

Quantum Chemical Calculations

There are no published Density Functional Theory (DFT) studies that specifically characterize the electronic structure and energetics of this compound. Such studies are crucial for understanding the molecule's reactivity and properties but have not been performed or reported for this compound.

An analysis of the conformational energy barriers of this compound through quantum chemical calculations has not been reported. While studies on other adamantane (B196018) derivatives have explored conformational preferences, this specific analysis for this compound is absent from the literature. ias.ac.in

A quantitative analysis of the molecular interactions of this compound using methods like the Quantum Theory of Atoms in Molecules (QTAIM) has not been documented. This type of analysis provides deep insight into bonding characteristics, but the necessary research has not been conducted for this molecule. mdpi.comresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Stability Assessment

There is no available research detailing molecular dynamics simulations for this compound to assess its conformational dynamics and stability.

In Silico Pharmacokinetic Profiling and Bioavailability Enhancement Considerations within Drug Design

The this compound scaffold and its derivatives are subjects of significant interest in computational drug design, particularly for predicting their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The adamantane cage is a key feature, valued for its ability to modify a molecule's lipophilicity and metabolic stability. researchgate.netpublish.csiro.au In silico tools are frequently employed in the early stages of drug discovery to forecast the ADME profile of these compounds, thereby reducing the time and cost associated with experimental evaluations. nih.gov

The adamantyl group is recognized as a "lipophilic bullet," capable of increasing the partition coefficient (logP) and improving a molecule's ability to cross biological membranes. researchgate.net This enhanced lipophilicity, conferred by the bulky, rigid adamantane structure, is a primary consideration for improving oral bioavailability. researchgate.netontosight.ai Computational models predict that adamantane-containing compounds generally exhibit high intestinal absorption and permeability. nih.govfarmaciajournal.com For instance, in silico studies on various adamantane-based compounds suggest favorable lipophilicity (logP < 5) and topological polar surface area (TPSA < 140 Ų), which are indicators of adequate cell membrane penetration and oral bioavailability. nih.gov

Below is a table summarizing typical in silico pharmacokinetic predictions for compounds containing the adamantane scaffold, based on computational studies of various derivatives.

| Pharmacokinetic Parameter | Predicted Property | Rationale/Implication |

| Intestinal Absorption | High | The lipophilic nature of the adamantyl group generally promotes passive diffusion across the gut wall. nih.govfarmaciajournal.com |

| Aqueous Solubility | Low to Moderate | High lipophilicity often correlates with lower water solubility, a factor that must be computationally balanced. farmaciajournal.com |

| Caco-2 Permeability | High | This is an in vitro model for intestinal absorption; high permeability is often predicted for adamantane derivatives. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be Permeable | The lipophilicity makes crossing the BBB likely, a desirable trait for CNS-targeting drugs. nih.gov |

| Metabolic Stability | Enhanced | The rigid, bulky adamantane cage can sterically shield metabolically liable sites from enzymatic degradation. researchgate.net |

| Plasma Protein Binding | High | Lipophilic compounds tend to bind extensively to plasma proteins like albumin, affecting their distribution. farmaciajournal.com |

This table is generated based on findings from multiple computational studies on adamantane-containing compounds and represents general trends. researchgate.netnih.govfarmaciajournal.com

Structure-Based Drug Design Approaches Utilizing this compound Scaffolds

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design effective inhibitors or modulators. The this compound scaffold is particularly well-suited for SBDD due to the unique properties of the adamantane group. Its rigid, three-dimensional cage-like structure allows for precise positioning within a target's binding pocket, facilitating a more effective and predictable exploration of the chemical space compared to more flexible aliphatic or aromatic groups. publish.csiro.aupublish.csiro.au

A notable application of SBDD with this scaffold is in the development of antiviral agents. In a study targeting the p37 viral protein of orthopoxviruses, researchers synthesized a series of N-(adamantan-2-yl)benzamide derivatives. nih.gov Molecular docking simulations were used to predict how these molecules would bind to the p37 protein. The results showed a strong correlation between the calculated binding energy from the docking studies and the experimentally measured antiviral activity (IC50 values), validating the computational model. nih.gov The adamantyl group in these derivatives typically occupies a hydrophobic pocket within the protein's active site, while the benzamide (B126) portion forms crucial hydrogen bonds and other interactions with nearby amino acid residues. nih.govacs.org

The general strategy involves:

Target Identification : A protein critical to a disease pathway is identified, and its 3D structure is determined (e.g., via X-ray crystallography or NMR) or modeled.

Molecular Docking : The this compound scaffold is computationally "docked" into the active site of the target protein. This simulation predicts the preferred binding orientation and calculates a binding affinity score. nih.govmdpi.com

Lead Optimization : Based on the docking poses, medicinal chemists can introduce modifications to the scaffold. For example, substituents can be added to the benzamide ring to form additional hydrogen bonds or electrostatic interactions with specific amino acid residues in the binding site, thereby increasing potency and selectivity. nih.gov The adamantane cage itself can also be modified, though its primary role is often to serve as a bulky, lipophilic anchor. publish.csiro.au

This approach has been used to design inhibitors for a variety of targets. For example, while a study on N-(1-adamantyl)benzamides targeted the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), the principles remain the same. acs.org Docking simulations revealed how the adamantyl group anchored the ligands in a hydrophobic region of the binding sites, allowing the benzamide moiety to establish key interactions that determined the compound's activity as both a CB2R agonist and a FAAH inhibitor. acs.org

The table below details the interactions of a lead compound from the orthopoxvirus inhibitor study, illustrating the SBDD process.

| Component of Scaffold | Binding Site Interaction | Type of Interaction | Significance |

| Adamantane Cage | Hydrophobic pocket of p37 protein | Van der Waals / Hydrophobic | Anchors the molecule in the active site, contributing significantly to binding affinity. nih.gov |

| Amide Linker (-CONH-) | Amino acid residues (e.g., Asp, Gln) | Hydrogen Bonding | Provides specificity and strength to the ligand-protein complex. nih.govmdpi.com |

| Benzene (B151609) Ring | Aromatic residues (e.g., Phe, Tyr) | π-π Stacking | Can add to the stability of the binding interaction. nih.gov |

| Substituents on Ring | Varies based on substituent and target | Hydrogen Bonding, Electrostatic | Allows for fine-tuning of potency and selectivity. nih.govresearchgate.net |

This table is a representative example based on findings from structure-based design studies of adamantyl benzamides. nih.govmdpi.comresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 2 Adamantyl Benzamide Derivatives

Influence of the Adamantane (B196018) Moiety on Bioactivity and Pharmacological Profile

The primary contribution of the adamantane moiety is its profound impact on the molecule's lipophilicity. researchgate.netnih.gov This increased lipophilicity can significantly enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, and improve its oral bioavailability. researchgate.net Furthermore, the steric bulk of the adamantane cage can shield the amide linkage from enzymatic degradation, thereby increasing the metabolic stability and prolonging the plasma half-life of the compound. nih.gov

Modifications to the adamantane skeleton itself can lead to significant changes in biological activity. The position of attachment to the benzamide (B126) core is critical; the 2-adamantyl isomer often presents a different pharmacological profile compared to the 1-adamantyl isomer due to the distinct spatial arrangement of the rest of the molecule. nih.gov Additionally, the introduction of substituents on the adamantane ring can modulate its lipophilicity and steric properties. For instance, the addition of small alkyl groups can further fine-tune the molecule's interaction with its biological target.

| Modification | Observed Effect on Bioactivity | Rationale |

|---|---|---|

| 1-Adamantyl vs. 2-Adamantyl Isomer | Altered target binding affinity and selectivity | Different spatial orientation of the benzamide moiety |

| Introduction of Methyl Group on Adamantane | Potentially increased lipophilicity and altered steric interactions | Fine-tuning of the hydrophobic and steric profile |

| Introduction of Hydroxyl Group on Adamantane | Decreased lipophilicity, potentially improved solubility | Introduction of a polar functional group |

Effects of Substitutions on the Benzamide Core on Target Affinity and Efficacy

The benzamide core of N-(2-adamantyl)benzamide serves as a crucial interaction domain with the biological target. Alterations to the substitution pattern on the phenyl ring can dramatically influence the compound's affinity, selectivity, and efficacy.

The nature and position of substituents on the benzamide ring dictate the electronic and steric properties of this part of the molecule, which in turn governs its binding to the target protein. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro) can modulate the electron density of the aromatic ring and the amide group, thereby affecting hydrogen bonding and other non-covalent interactions with the receptor. nih.govnih.gov

For instance, in a series of benzamide derivatives, the introduction of a chlorine atom or a nitro-group on the phenyl ring was found to significantly decrease anti-proliferative activity. nih.gov Conversely, polar substituents at the meta and para positions of the benzamide ring have been shown to enhance binding affinity for certain dopamine (B1211576) receptors. nih.govnih.gov The position of the substituent is also critical, as ortho, meta, and para substitutions can lead to vastly different biological outcomes due to their distinct spatial orientations within the binding pocket.

| Substituent | Position | Effect on Target Affinity | Potential Interaction |

|---|---|---|---|

| Methoxy (-OCH3) | Para | Increase | Hydrogen bond acceptor |

| Chloro (-Cl) | Meta | Variable | Halogen bonding, steric effects |

| Nitro (-NO2) | Para | Decrease | Steric hindrance, unfavorable electronic effects |

| Amino (-NH2) | Para | Increase | Hydrogen bond donor/acceptor |

Role of Linker Chemistry in Modulating Biological Activity and Selectivity

While the amide bond is the most common linker, modifications to its structure or replacement with other chemical groups can significantly impact biological activity. For example, altering the rigidity or flexibility of the linker can affect how the adamantane and benzamide moieties position themselves within the target's binding site. A more rigid linker might lock the molecule in a bioactive conformation, leading to higher potency, while a more flexible linker could allow for induced-fit binding to the target.

Furthermore, the linker can be designed to be cleavable under specific physiological conditions, for instance, in the acidic microenvironment of a tumor, which is a strategy often employed in the design of prodrugs. The introduction of different linker groups, such as esters, ethers, or triazoles, can also influence the molecule's solubility, metabolic stability, and ability to be transported across cell membranes. researchgate.net

Stereochemical Contributions to Structure-Activity Relationships

The 2-adamantyl group is chiral, meaning that this compound can exist as two enantiomers (mirror images). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities.

The differential activity of stereoisomers arises from the three-dimensional nature of drug-receptor interactions. Biological targets, such as enzymes and receptors, are themselves chiral and will therefore interact differently with the two enantiomers of a chiral ligand. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind weakly or not at all.

For this compound derivatives, the stereochemistry at the point of attachment of the adamantane moiety is crucial. The (R)- and (S)-enantiomers will orient the benzamide core in different spatial arrangements, which can lead to distinct interactions with the target protein. Therefore, the synthesis and biological evaluation of individual enantiomers are essential for understanding the complete SAR and for the development of more potent and selective drugs.

Rational Design Principles for Enhanced Biological Specificity and Potency

Based on the detailed SAR studies of this compound derivatives, a set of rational design principles can be formulated to guide the development of new analogs with enhanced biological specificity and potency.

Optimize Adamantane Lipophilicity and Sterics: The adamantane moiety should be considered a key driver of pharmacokinetic properties. Its lipophilicity can be fine-tuned by the introduction of small polar or nonpolar substituents to achieve the desired balance between membrane permeability and aqueous solubility. The steric bulk of the adamantane should be optimized to maximize favorable interactions within the binding pocket and to provide metabolic stability.

Fine-tune Benzamide Substitutions for Target Affinity: The substitution pattern on the benzamide ring is the primary determinant of target affinity and selectivity. A thorough exploration of different substituents at the ortho, meta, and para positions is necessary. Computational modeling and in vitro screening can be used to identify substituents that form optimal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target.

Modulate Linker for Optimal Orientation and Properties: The amide linker should be evaluated for its role in orienting the two key fragments of the molecule. The synthesis of analogs with linkers of varying rigidity and length can help to identify the optimal spatial arrangement for binding. Furthermore, the linker can be engineered to improve physicochemical properties or to incorporate features for targeted drug delivery.

Prioritize Stereochemically Pure Compounds: Given the importance of stereochemistry in drug action, the synthesis and evaluation of individual enantiomers of this compound derivatives should be a priority. This will allow for the identification of the more potent eutomer and avoid potential off-target effects or lower efficacy associated with the distomer.

By systematically applying these design principles, medicinal chemists can navigate the complex chemical space of this compound derivatives to discover new therapeutic agents with improved efficacy and safety profiles.

Advanced Methodological Approaches in Biological Evaluation

In Vitro Receptor Binding Assays for Target Affinity and Selectivity Profiling

In vitro receptor binding assays are fundamental in early-stage drug discovery to determine the affinity and selectivity of a compound for its molecular targets. For adamantane (B196018) derivatives, these assays have been crucial in identifying their interactions with various receptors.

Notably, N-adamantyl-anthranilamide derivatives have been investigated for their affinity towards cannabinoid receptors. uniba.it Radioligand competition binding assays, using membranes from HEK293 cells expressing human CB2 receptors, have been employed to determine the binding affinity (Ki) of these compounds. uniba.it For instance, a study on a series of N-(1-adamantyl)benzamides revealed that while the unsubstituted benzamide (B126) showed no affinity for cannabinoid receptors, specific substitutions on the benzene (B151609) ring could confer affinity for the CB2 receptor. uniba.it The 4-substituted analog, for example, exhibited a CB2R affinity with a Ki value of 1060 nM. uniba.it Further modifications, such as a 3-methoxy substitution, significantly improved CB2R affinity. uniba.it

Adamantane-based compounds have also been explored as ligands for the sigma-2 (σ2) receptor, a target implicated in cancer and Alzheimer's disease. nih.gov Ligand-based modeling has guided the design of these compounds, aiming for high binding affinity. nih.gov The adamantane scaffold provides steric bulk, which can help in understanding the binding orientation within the receptor's active site. nih.gov

Furthermore, adamantanyl-substituted benzamide compounds have been identified as antagonists of the P2X7 purinoreceptor, a ligand-gated ion channel involved in neuroinflammatory diseases. google.comresearchgate.net These findings highlight the versatility of the adamantyl-benzamide scaffold in targeting a range of receptors.

Table 1: Receptor Binding Affinity of Selected N-(1-Adamantyl)benzamide Derivatives

| Compound | Substitution | CB2R Ki (nM) | CB1R Affinity |

|---|---|---|---|

| 9 | Unsubstituted | No Affinity | No Affinity |

| 18 | 4-hydroxy | 1060 | Comparable to isomers |

| 19 | 3-methoxy | 153.1 | No Affinity |

| 29 | 2,3-dimethoxy | 87.6 | No Affinity |

Data sourced from a study on N-(1-Adamantyl)benzamides as dual modulators of CB2R and FAAH. uniba.it

Enzymatic Activity Profiling and Inhibition Kinetics Studies

The adamantane moiety is a key feature in several enzyme inhibitors. nih.govscispace.com Enzymatic activity profiling is therefore a critical step in evaluating the biological effects of N-(2-adamantyl)benzamide and its derivatives.

One area of focus has been the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide. uniba.itacs.org The simultaneous inhibition of FAAH and activation of the CB2 receptor is considered a promising anti-inflammatory strategy. uniba.itacs.org Studies on N-(1-adamantyl)benzamides have identified compounds that act as dual CB2R agonists and FAAH inhibitors. uniba.itacs.orgcnr.it

Another enzyme of interest is tyrosinase, which plays a key role in melanogenesis. A novel adamantyl benzylbenzamide derivative, AP736, was found to inhibit melanogenesis in melanoma cells. nih.gov However, it did not directly inhibit tyrosinase but rather downregulated its expression through signaling pathways. nih.gov In contrast, other studies on polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety have reported direct competitive inhibition of tyrosinase. researchgate.net

The inhibitory potential of adamantane derivatives extends to other enzymes as well. For example, certain amantadine-thiourea conjugates have shown potent inhibition of urease, a metalloenzyme, with a non-competitive mode of inhibition. nih.gov

Table 2: Enzymatic Inhibition Data for Adamantane Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Data |

|---|---|---|

| N-(1-Adamantyl)benzamides (e.g., 13, 26, 27) | FAAH | Profiled as inhibitors |

| AP736 (adamantyl benzylbenzamide derivative) | Tyrosinase | Indirect inhibition via downregulation |

| Polyhydroxylated N-benzylbenzamides | Tyrosinase | Competitive inhibition (IC50 values from 0.43 to 17.9 µM for monophenolase) |

| N-(adamantan-1-ylcarbamothioyl)octanamide | Urease | IC50 = 0.0085 ± 0.0011 µM (non-competitive) |

Data compiled from various studies on adamantane derivatives. uniba.itresearchgate.netnih.gov

Cell-Based Functional Assays for Pathway Activation and Inhibition

Cell-based functional assays are essential for understanding how a compound affects cellular processes and signaling pathways. labcorp.com These assays provide a more physiologically relevant context compared to target-based assays.

For N-(adamantyl)benzamide derivatives targeting the CB2 receptor, cell-based assays have been used to determine their functional activity as agonists or antagonists. uniba.it For instance, selected dual-acting compounds were evaluated in a cAMP assay, which confirmed their full agonist profile at the CB2R. uniba.it This agonist activity is crucial for the desired anti-inflammatory effects. uniba.it

In the context of melanogenesis, a novel adamantyl benzylbenzamide derivative, AP736, was studied in B16F10 mouse melanoma cells. nih.gov These studies revealed that AP736 decreased melanin (B1238610) production in a dose-dependent manner by inducing the phosphorylation of GSK3β, a key signaling molecule. nih.gov This demonstrates the compound's ability to modulate specific intracellular signaling pathways.

Furthermore, cell-based assays are used to assess the inhibitory effects of adamantane derivatives on viral entry. The surrogate system of viral pseudotyping has been utilized to screen for inhibitors of Ebola and Marburg virus entry, identifying substituted 4-(aminomethyl)benzamides as promising candidates. nih.gov

Biochemical Pathway Investigations for Mechanism of Action Elucidation

Elucidating the mechanism of action of a compound requires detailed investigation of the biochemical pathways it modulates. For adamantane derivatives, these investigations have provided significant insights.

The anti-melanogenic effects of the adamantyl benzylbenzamide derivative AP736 were further clarified through biochemical pathway analysis. nih.govresearchgate.net It was found to suppress the expression of key melanogenic enzymes by inhibiting the cAMP-PKA-CREB signaling pathway, which in turn downregulates the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. nih.govresearchgate.net

In the context of anti-inflammatory action, the dual modulation of the CB2 receptor and FAAH by N-(1-adamantyl)benzamides has been a key area of investigation. uniba.itacs.org The synergistic effect of CB2R agonism and FAAH inhibition leads to an increase in anti-inflammatory cytokines and a decrease in pro-inflammatory cytokines, providing a clear mechanism for their therapeutic potential. uniba.itacs.org

Investigations into adamantanyl-substituted benzamide antagonists of the P2X7 receptor have shown that these compounds can inhibit the formation of the P2X7R pore, a key event in its activation that leads to downstream inflammatory signaling. google.com Functional dye uptake assays are used to assess this pore formation. google.com

Application of Principal Component Analysis (PCA) in Structure-Activity Relationship Evaluation

Principal Component Analysis (PCA) is a powerful statistical tool used in drug discovery to analyze and visualize complex datasets, such as those generated from structure-activity relationship (SAR) studies. ethernet.edu.etmdpi.com

In the development of N-(1-adamantyl)benzamides as dual CB2R agonists and FAAH inhibitors, PCA was instrumental. uniba.itacs.org It helped to identify a shared chemical space between known CB2R and FAAH ligands, which guided the design of a library of adamantyl-benzamides with the potential for dual activity. uniba.itacs.org This approach highlights the utility of computational methods in rational drug design.

PCA is also a component of broader three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. For polyhydroxylated N-benzylbenzamide derivatives with melanogenesis inhibitory activity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. researchgate.net These analyses, which often involve PCA for dimensionality reduction, indicated that the steric bulk of the adamantyl group and the electrostatic properties of hydroxyl substitutions are critical for activity. researchgate.net

The application of PCA and related techniques allows researchers to build predictive models that can guide the synthesis of more potent and selective compounds, ultimately accelerating the drug discovery process. technologynetworks.com

Future Research Directions and Therapeutic Prospects of N 2 Adamantyl Benzamide Derivatives

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of N-(2-adamantyl)benzamide derivatives extends beyond their currently established activities. The adamantane (B196018) scaffold is a versatile building block that can be adapted to target a wide range of biological molecules. scispace.comfarmaciajournal.com

New Biological Targets: Initial research has highlighted the potential of adamantyl-benzamides as dual modulators of the cannabinoid CB2 receptor (CB2R) and fatty acid amide hydrolase (FAAH), suggesting a synergistic anti-inflammatory strategy. acs.org Further exploration could uncover other G-protein coupled receptors (GPCRs), enzymes, and ion channels as viable targets. For instance, adamantane derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. google.com The inherent lipophilicity of the adamantane group makes it suitable for interacting with hydrophobic pockets in various proteins.

Emerging Therapeutic Areas:

Neurodegenerative Diseases: Given that CB2R agonists have shown neuroprotective effects and have entered clinical trials for neurodegenerative disorders, this compound derivatives that modulate this receptor are promising candidates. acs.org The ability of CB2R activation to shift microglia from a pro-inflammatory to an anti-inflammatory state could be beneficial in conditions like Alzheimer's and Parkinson's diseases. uniba.it Some adamantane derivatives, like memantine, are already used in the treatment of Alzheimer's disease. researchgate.net

Autoimmune Diseases: The anti-inflammatory properties of these compounds suggest their potential use in treating autoimmune disorders. kyvernatx.com Current treatments for these conditions are often suboptimal and can have significant side effects. kyvernatx.com

Cancer: The role of CB2R in cancer progression and the potential of its ligands in cancer therapy are emerging areas of interest. uniba.it Additionally, the discovery of adamantane derivatives as HDAC inhibitors opens up avenues for developing novel anti-cancer agents. google.com

Infectious Diseases: The adamantane structure is present in antiviral drugs like amantadine (B194251) and rimantadine (B1662185). researchgate.netnih.gov This historical success provides a rationale for screening this compound derivatives for activity against a broader range of viral and microbial pathogens. farmaciajournal.com

Development of Advanced Synthetic Strategies for Complex Analogues and Prodrugs

The synthesis of novel this compound analogues with improved pharmacological profiles necessitates the development of more sophisticated and efficient synthetic methodologies.

Complex Analogues: Future synthetic efforts will likely focus on creating libraries of diverse analogues by modifying both the adamantane and benzamide (B126) moieties. farmaciajournal.com This includes the introduction of various substituents to explore structure-activity relationships (SAR) in greater detail. acs.org Techniques that allow for the precise and stereoselective functionalization of the adamantane core will be crucial for generating compounds with enhanced potency and selectivity. The synthesis can be adapted to produce a large number of compounds with adamantane scaffolds for biological screening by varying different building blocks. farmaciajournal.com

Prodrug Strategies: Prodrug design is a valuable strategy for overcoming pharmacokinetic challenges such as poor solubility, instability, or non-specific site targeting. hrpatelpharmacy.co.innih.gov For this compound derivatives, a prodrug approach could be employed to enhance their bioavailability and target-specific delivery. nih.govtandfonline.com This involves attaching a carrier group to the active drug, which is later cleaved in vivo to release the parent compound. hrpatelpharmacy.co.in For example, creating ester or N-acyl derivatives can improve penetration of the blood-brain barrier. hrpatelpharmacy.co.in

Integration of Multi-Omics Data in Pharmacological Characterization

The comprehensive pharmacological characterization of this compound derivatives can be significantly enhanced by integrating multi-omics data, including genomics, proteomics, and metabolomics. This approach provides a systems-level understanding of a drug's mechanism of action and its effects on biological systems. frontiersin.org

The use of multi-omics data can help in identifying novel drug targets and understanding the complex biological pathways modulated by these compounds. frontiersin.org For instance, analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in response to treatment can reveal the downstream effects of target engagement. Metabolomics can provide insights into how these compounds affect cellular metabolism. The increasing availability of large multi-omics datasets and the development of advanced analytical tools, including machine learning and artificial intelligence, will be instrumental in this endeavor. frontiersin.org

Rational Design and Synthesis of Multitarget Ligands for Complex Diseases

Many common diseases, such as neurodegenerative disorders and cancer, are multifactorial in nature, involving multiple biological targets and pathways. nih.gov This complexity often limits the efficacy of single-target drugs. nih.gov Consequently, there is a growing interest in the development of multitarget-directed ligands (MTDLs) that can simultaneously modulate multiple targets. nih.govnih.gov

The this compound scaffold is well-suited for the design of MTDLs. For example, derivatives have already been designed as dual modulators of CB2R and FAAH. acs.org The process of designing MTDLs involves several strategies, including merging the pharmacophores of two different lead compounds or linking them together. nih.gov The rational design of such compounds requires a deep understanding of the structures of the target proteins and their binding sites. nih.gov

Synergistic Computational and Experimental Approaches in the Drug Discovery Pipeline

The integration of computational and experimental methods is crucial for accelerating the drug discovery process and reducing its associated costs. nih.govmdpi.com This synergistic approach is particularly valuable for the development of this compound derivatives.

Computational Approaches: Computer-aided drug design (CADD) plays a pivotal role in modern drug discovery. mdpi.com Techniques such as molecular docking, virtual screening, and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to their targets and to guide the design of new analogues with improved properties. nih.govnih.gov These computational tools allow for the rapid screening of large compound libraries and the prioritization of candidates for experimental testing. nih.gov

Experimental Validation: Computational predictions must be validated through rigorous experimental testing. mdpi.com This includes in vitro assays to determine the biological activity of the synthesized compounds and in vivo studies to evaluate their efficacy and pharmacokinetic properties in animal models. farmaciajournal.comnih.gov The feedback loop between computational design and experimental validation is a key driver of successful drug discovery programs. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-adamantyl)benzamide and its derivatives?

- Methodological Answer : The synthesis typically involves coupling adamantyl amines with benzoyl chloride derivatives under anhydrous conditions. For example, amidation can be achieved using reagents like pyridine in dichloromethane (CH₂Cl₂) to scavenge HCl, as seen in similar benzamide syntheses (e.g., methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ at room temperature . Substituent effects on the adamantyl or benzamide moieties can be explored using Pd/C hydrogenation or protective group strategies (e.g., TIPSCl for hydroxyl protection) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Key characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm adamantyl proton environments (e.g., characteristic ¹H shifts at δ 1.6–2.1 ppm for adamantyl CH₂ groups) and benzamide carbonyl resonance (δ ~167 ppm) .

- HPLC/MS : For purity assessment and molecular ion identification (e.g., [M+H]+ in positive-ion mode).

- Elemental Analysis : CHNS data to validate empirical formulas .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles (S22/S24/25 protocols) .

- Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste services for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of adamantyl-containing benzamides?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered adamantyl groups . For graphical validation, ORTEP-III can visualize thermal ellipsoids and hydrogen-bonding networks .

- Validation Metrics : Cross-check R1/wR2 residuals and Fo/Fc maps in WinGX to identify overfitting. Adjust ADPs (atomic displacement parameters) for bulky adamantyl groups .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound derivatives in enzyme inhibition studies?

- Methodological Answer :

- Scaffold Modulation : Introduce substituents (e.g., halogens, methyl groups) to the benzamide ring to assess steric/electronic effects on target binding .

- Biological Assays : Measure IC50 values via fluorescence-based enzymatic assays (e.g., PARP-1 inhibition using NAD+ depletion as a readout) .

- Data Interpretation : Apply QSAR models to correlate logP, polar surface area, and inhibitory potency .

Q. How to design experiments to assess the in vitro biological activity of this compound derivatives targeting HDACs?

- Methodological Answer :

- Enzyme Selection : Use recombinant HDAC isoforms (e.g., HDAC1/6) in fluorogenic assays with acetylated lysine substrates .

- Controls : Include positive controls (e.g., MS-275) and vehicle (DMSO) to normalize activity.

- Dose-Response : Test derivatives at 0.1–100 μM concentrations to generate sigmoidal curves for EC50 determination .

Q. What computational approaches predict the molecular interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model adamantyl-benzamide binding to HDACs or PARP-1. Validate poses with MD simulations (e.g., 100-ns trajectories in GROMACS) .

- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。